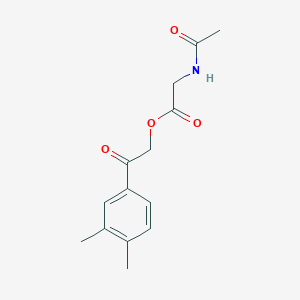

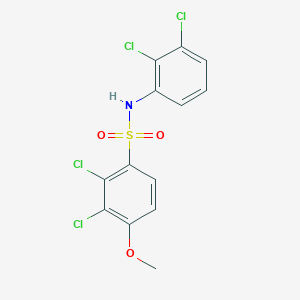

![molecular formula C19H25N3O3S B4622562 3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)

3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

Descripción general

Descripción

Thiadiazines, including 1,2,6-thiadiazine derivatives, are a significant class of heterocyclic compounds known for their diverse pharmacological properties. The chemical scaffold of thiadiazines, such as 1,2,4-benzothiadiazine-1,1-dioxide, is associated with a range of biological activities including antimicrobial, antiviral, and anticancer activities (Chhabra & Shah, 2020).

Synthesis Analysis

The synthesis of thiadiazine derivatives and related heteroarenes often involves palladium-catalyzed direct C–H arylation reactions. These methods are notable for their efficiency in introducing various aryl groups to the core structure, contributing to the compound's biological activity (Rossi et al., 2014).

Molecular Structure Analysis

Thiadiazine derivatives display a wide range of structural diversity due to the different substituents that can be attached to their core ring system. This diversity is key to their pharmacological activities, as modifications can significantly influence their interaction with biological targets (Hossain et al., 2020).

Chemical Reactions and Properties

Substituted thiadiazines, including the 1,3,4-thiadiazine derivatives, are known for their immunomodulatory actions, suggesting a mechanism that might involve interaction with various types of receptors and signaling pathways (Sarapultsev et al., 2018).

Physical Properties Analysis

The physical properties of thiadiazine derivatives are closely tied to their structural features, including solubility and stability, which are crucial for their pharmacological application. However, specific details on the physical properties of “3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide” were not directly available.

Chemical Properties Analysis

The chemical properties of thiadiazine derivatives, such as reactivity and functional group interactions, underpin their biological efficacy and potential therapeutic applications. These properties are influenced by the specific substituents and their positions on the thiadiazine core (Badshah & Naeem, 2016).

Aplicaciones Científicas De Investigación

CNS Activity and Neuroleptic Properties

Compounds similar to "3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide" have been studied for their central nervous system activity, particularly as dopamine D-2 and serotonin 5-HT2 antagonists. These compounds exhibit significant affinity towards dopamine D-2 and serotonin 5-HT2 receptors, which are critical in various neurological and psychiatric disorders. For instance, some derivatives within this chemical class have shown noncataleptogenic properties, resembling the atypical neuroleptic clozapine, making them potential candidates for further development in treating disorders such as schizophrenia without the typical side effects of traditional neuroleptics (Perregaard et al., 1992).

Anticancer Activity

Research has also explored the anticancer potential of compounds related to "3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide." For example, thioridazine, a compound with a similar piperidinyl structure, has shown efficacy in inducing apoptosis in cervical and endometrial cancer cells by targeting the PI3K/Akt/mTOR pathway, a crucial signaling pathway in cancer development and progression (Kang et al., 2012).

Analgesic and Antioxidant Properties

Compounds within this chemical class have demonstrated analgesic actions in central nervous system (CNS) screenings, indicating potential applications in pain management. Additionally, some derivatives have shown moderate antioxidant activities, suggesting a possible role in combating oxidative stress-related diseases (Malinka et al., 2002).

Enzyme Inhibition

Derivatives of dipyrimido[4,5-b:5,4-e][1,4] thiazine, a related heterocyclic compound, have been synthesized and assessed for their inhibitory activity on soybean 15-lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. This enzyme plays a role in various inflammatory and allergic reactions, making these compounds potential candidates for anti-inflammatory and anti-allergic therapeutics (Karimian et al., 2015).

Propiedades

IUPAC Name |

(2-ethylpiperidin-1-yl)-[2-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2,6-thiadiazin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-4-16-7-5-6-12-22(16)19(23)18-13-17(20-26(24,25)21(18)3)15-10-8-14(2)9-11-15/h8-11,13,16H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLQDURVWSTJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-1-piperidinyl)[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-YL]methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)

![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

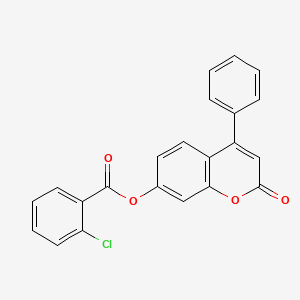

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

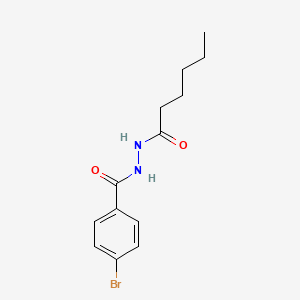

![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

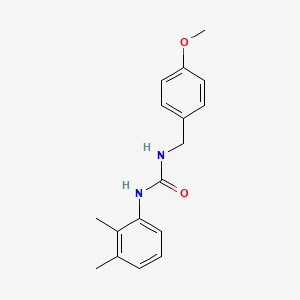

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)

![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)